molecular formula C23H22FN5O2 B11302964 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B11302964
M. Wt: 419.5 g/mol
InChI Key: LAOFTYFOPHYMQH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a complex organic compound that features a fluorophenyl group, a methoxy group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced tetrazole derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated and tetrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

Medicinally, 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrazole moiety can mimic carboxylate groups, potentially interacting with metal ions or hydrogen-bonding sites. The methoxy group may further modulate the compound’s pharmacokinetic properties by affecting its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)ethanamine: A simpler analog lacking the methoxy and tetrazole groups.

    N-(3-methoxy-4-hydroxybenzyl)ethanamine: Similar structure but without the fluorophenyl and tetrazole moieties.

    2-(4-fluorophenyl)-N-(4-hydroxybenzyl)ethanamine: Contains a hydroxyl group instead of the methoxy group.

Uniqueness

2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is unique due to the combination of its fluorophenyl, methoxy, and tetrazole groups. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C23H22FN5O2/c1-30-22-15-18(16-25-14-13-17-7-10-19(24)11-8-17)9-12-21(22)31-23-26-27-28-29(23)20-5-3-2-4-6-20/h2-12,15,25H,13-14,16H2,1H3

InChI Key

LAOFTYFOPHYMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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